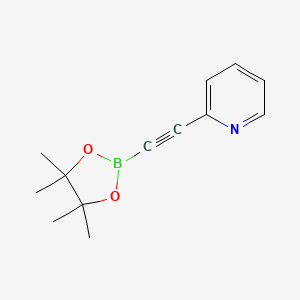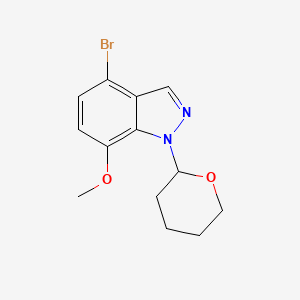
Cerium(3+);acetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(3+);acetate;hydrate is a complex compound consisting of cerium in its +3 oxidation state, acetate anions, and water molecules. This compound is part of the broader family of cerium compounds, which are known for their diverse applications in various fields such as catalysis, materials science, and medicine.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Cerium(3+) ions can be reacted with acetate ions in an aqueous solution to form this compound. The reaction typically involves dissolving cerium(III) chloride or cerium(III) nitrate in water and then adding sodium acetate to the solution.
Hydration Process: The hydrated form of cerium(3+);acetate can be obtained by controlling the amount of water present during the synthesis. The compound is often crystallized from the aqueous solution to obtain the hydrated form.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but on a much larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure the formation of the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cerium(4+);acetate compounds.
Reduction: The compound can be reduced back to cerium(2+) or cerium(0) under specific conditions.
Substitution Reactions: this compound can participate in substitution reactions where the acetate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Various halides or other anions can be used to replace the acetate anion.
Major Products Formed:
Oxidation: Cerium(4+);acetate compounds.
Reduction: Cerium(2+) or cerium(0) compounds.
Substitution: Various cerium salts with different anions.
Aplicaciones Científicas De Investigación
Cerium(3+);acetate;hydrate has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis and industrial processes.
Materials Science: The compound is utilized in the development of advanced materials, such as ceramics and glasses.
Environmental Science: It is used in environmental remediation processes to remove pollutants from water and soil.
Mecanismo De Acción
The mechanism by which cerium(3+);acetate;hydrate exerts its effects depends on its specific application. For example, in catalysis, the cerium(3+) ion can activate substrates by coordinating to them, facilitating various chemical transformations. In medical applications, the compound may interact with biological molecules, leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Catalysis: Activation of organic substrates.
Medicine: Interaction with microbial cell walls or biological molecules.
Comparación Con Compuestos Similares
Cerium(3+);chloride;hydrate
Cerium(3+);nitrate;hydrate
Propiedades
Fórmula molecular |
C2H5CeO3+2 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
cerium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1 |
Clave InChI |
VYSROJNRRXTMES-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].O.[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B15361398.png)



![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)

![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)

![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)


